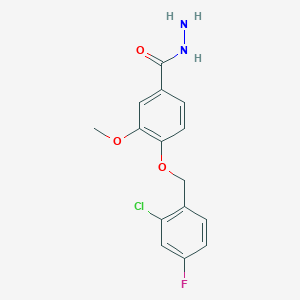

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide

Descripción

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide is a benzohydrazide derivative featuring a 2-chloro-4-fluorobenzyl ether group at the 4-position and a methoxy group at the 3-position of the benzene ring. This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, leveraging the electron-withdrawing effects of chlorine and fluorine substituents to modulate reactivity and bioavailability .

Propiedades

Fórmula molecular |

C15H14ClFN2O3 |

|---|---|

Peso molecular |

324.73 g/mol |

Nombre IUPAC |

4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzohydrazide |

InChI |

InChI=1S/C15H14ClFN2O3/c1-21-14-6-9(15(20)19-18)3-5-13(14)22-8-10-2-4-11(17)7-12(10)16/h2-7H,8,18H2,1H3,(H,19,20) |

Clave InChI |

VPRGXNUVQGADQH-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C(=O)NN)OCC2=C(C=C(C=C2)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide typically involves the reaction of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Benzohydrazides

N′-[(E)-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methylene]-3-methoxybenzohydrazide

- Key Differences :

- Replaces the 2-chloro-4-fluorobenzyl group with a 4-chlorobenzyl group.

- Substitutes the 3-methoxy group with 3-ethoxy.

- Implications :

2-[(4-Chlorobenzyl)oxy]-N′-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

- Key Differences :

- Incorporates a pyrazole ring substituted with 4-fluorophenyl and phenyl groups.

- Uses a 4-chlorobenzyl ether instead of 2-chloro-4-fluorobenzyl.

- The 4-fluorophenyl group may improve metabolic stability compared to the target compound’s 2-chloro-4-fluorobenzyl group .

4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

- Key Differences: Contains a benzylidene (Schiff base) group and lacks the chloro-fluorobenzyloxy substituent.

- Implications: The Schiff base enables metal coordination, expanding applications in catalysis or antidiabetic research.

Functional Group Modifications

4-Ethoxybenzohydrazide

- Key Differences :

- Simplifies the structure by removing the chloro-fluorobenzyloxy and methoxy groups.

- Implications :

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzamide

Data Tables

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents (Position) | Functional Group | Key Properties/Applications |

|---|---|---|---|

| Target Compound | 2-Cl-4-F-benzyloxy (4), 3-OCH₃ (3) | Hydrazide (-CONHNH₂) | Precursor for heterocycles, ligands |

| N′-[(E)-{4-[(4-Cl-benzyl)oxy]-3-OCH₂CH₃}... | 4-Cl-benzyloxy (4), 3-OCH₂CH₃ (3) | Hydrazide | Altered lipophilicity, drug design |

| 2-[(4-Cl-benzyl)oxy]-N′-{pyrazole...} | Pyrazole ring, 4-Cl-benzyloxy (2) | Hydrazide | Enhanced π-π interactions |

| 4-Fluoro-N'-(Schiff base)... | Benzylidene, 2-OH-3-OCH₃ (2,3) | Hydrazide + Schiff base | Metal coordination, antidiabetic |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | ~378.8 | Low (lipophilic) | ~3.5 |

| 4-Ethoxybenzohydrazide | ~180.2 | Moderate | ~1.2 |

| 4-[(2-Cl-4-F-benzyl)oxy]-3-OCH₃-benzamide | ~363.8 | Low | ~3.0 |

Actividad Biológica

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 4-((2-chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide is . Its structure includes a hydrazide functional group, which is often associated with diverse biological activities.

Antiepileptic Properties

Recent studies have highlighted the compound's potential as an antiepileptic agent . In a study involving zebrafish models induced with pentylenetetrazole (PTZ), it was observed that the compound exhibited significant neuroprotective effects. The mechanism included:

- Upregulation of neurosteroids such as 5-hydroxytryptamine and progesterone.

- Downregulation of stress-related neurotransmitters like cortisol and gamma-aminobutyric acid (GABA).

- Protection against oxidative stress, which is crucial in preventing neuronal damage during seizures .

Neuroprotective Mechanisms

The neuroprotective effects of the compound were attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neurotransmitter levels, suggesting a biphasic action that may contribute to its antiepileptic efficacy .

Study 1: Neurochemical Profiling

A detailed neurochemical profiling study demonstrated that 4-((2-chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide significantly altered metabolic pathways in the brain, leading to improved outcomes in seizure models. The study concluded that understanding these mechanisms could pave the way for new drug discoveries targeting epilepsy .

Study 2: Comparative Analysis

A comparative analysis with other known antiepileptic drugs showed that this compound had a unique profile in terms of neurotransmitter modulation, indicating its potential as a novel therapeutic agent. The results are summarized in the following table:

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzohydrazide | Neurotransmitter modulation | Upregulation of neurosteroids, downregulation of GABA and cortisol |

| Traditional AEDs | GABAergic enhancement | Primarily enhance GABA activity without significant neurosteroid modulation |

Safety and Toxicity

While exploring the biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that the compound has manageable toxicity levels; however, comprehensive studies are necessary to fully understand its safety in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.